4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C17H15Cl3FN3OS This compound is notable for its unique structure, which includes a fluorine atom, trichloromethyl group, and a toluidinocarbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate compound.
Introduction of the Toluidinocarbothioyl Group: The intermediate is then reacted with 2-toluidinocarbothioyl chloride under controlled conditions to introduce the toluidinocarbothioyl group.
Final Product Formation: The final step involves purification and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine and trichloromethyl groups enhances its binding affinity and specificity. The toluidinocarbothioyl moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide can be compared with similar compounds such as:
4-Fluoro-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)benzamide: This compound has a morpholinyl group instead of a toluidinocarbothioyl group, which may affect its reactivity and biological activity.
4-Fluoro-N-(2,2,2-trichloro-1-((2-iodoanilino)carbothioyl)amino)ethyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
302904-20-7 |
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Molecular Formula |
C17H15Cl3FN3OS |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
4-fluoro-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3FN3OS/c1-10-4-2-3-5-13(10)22-16(26)24-15(17(18,19)20)23-14(25)11-6-8-12(21)9-7-11/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
YAIWFTXZGVTWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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